
2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(4-methoxybenzyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(4-methoxybenzyl)acetamide, commonly known as DMAT, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various research fields. DMAT is a thiazole derivative that has been synthesized using a multi-step process involving various chemical reactions. The compound has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in laboratory experiments.
Wissenschaftliche Forschungsanwendungen
DMAT has been studied for its potential applications in various research fields such as cancer research, neurobiology, and infectious diseases. In cancer research, DMAT has been shown to inhibit the growth of cancer cells by targeting heat shock protein 90 (Hsp90), a protein that is essential for the survival of cancer cells. In neurobiology, DMAT has been studied for its potential to modulate the activity of ion channels, which are essential for the proper functioning of the nervous system. In infectious diseases, DMAT has been shown to inhibit the replication of viruses such as dengue virus and hepatitis C virus.
Wirkmechanismus
DMAT exerts its effects by binding to Hsp90, a protein that is involved in the folding and stabilization of other proteins. By inhibiting the activity of Hsp90, DMAT leads to the destabilization and degradation of client proteins that are essential for the survival of cancer cells. In addition, DMAT has been shown to modulate the activity of ion channels by binding to specific sites on the channel proteins.
Biochemical and Physiological Effects:
DMAT has been shown to have a range of biochemical and physiological effects. In cancer cells, DMAT has been shown to induce apoptosis, or programmed cell death, by activating the caspase pathway. In addition, DMAT has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for the growth and spread of cancer cells. In neurobiology, DMAT has been shown to modulate the activity of ion channels, which are essential for the proper functioning of the nervous system.
Vorteile Und Einschränkungen Für Laborexperimente
DMAT has several advantages for laboratory experiments. It is a synthetic compound that can be easily synthesized using a multi-step process. In addition, DMAT has been shown to have high affinity and specificity for its target proteins, which makes it a valuable tool for studying protein-protein interactions. However, DMAT also has some limitations for laboratory experiments. It is a relatively new compound that has not been extensively studied, and its effects on non-target proteins and cellular pathways are not well understood.
Zukünftige Richtungen
There are several future directions for research on DMAT. One area of research is the development of analogs of DMAT that have improved pharmacological properties and specificity for target proteins. Another area of research is the study of DMAT in combination with other drugs for the treatment of cancer and other diseases. Finally, the potential applications of DMAT in other research fields such as neuroscience and infectious diseases should be explored further.
Synthesemethoden
The synthesis of DMAT involves a multi-step process that starts with the reaction of 3,5-dimethoxybenzyl chloride with thiourea to form 2-(3,5-dimethoxybenzyl)thiothiourea. This compound is then reacted with 2-bromo-4-chlorothiazole to form 2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)thiourea. Finally, this compound is reacted with 4-methoxybenzyl chloride and acetic anhydride to form DMAT.
Eigenschaften
IUPAC Name |
2-[2-[(3,5-dimethoxyphenyl)methylsulfanyl]-1,3-thiazol-4-yl]-N-[(4-methoxyphenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O4S2/c1-26-18-6-4-15(5-7-18)12-23-21(25)10-17-14-30-22(24-17)29-13-16-8-19(27-2)11-20(9-16)28-3/h4-9,11,14H,10,12-13H2,1-3H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDNDJOHWXFZUEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)CC2=CSC(=N2)SCC3=CC(=CC(=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(4-methoxybenzyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(E)-6-acetyl-2-(3-(3-nitrophenyl)acrylamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2985558.png)
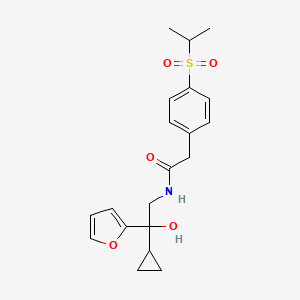
![N-(3,5-dimethylphenyl)-1-[(2-oxo-2,3-dihydro-1,3-benzothiazol-6-yl)sulfonyl]piperidine-4-carboxamide](/img/structure/B2985560.png)
![{[2-(4-Fluorophenyl)-6-methylpyrimidin-4-yl]oxy}acetic acid](/img/structure/B2985562.png)
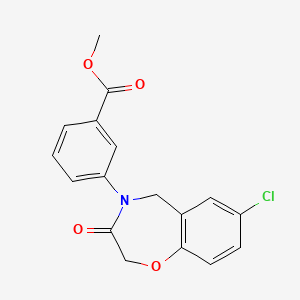
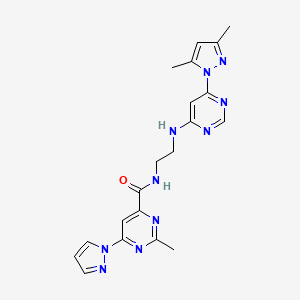
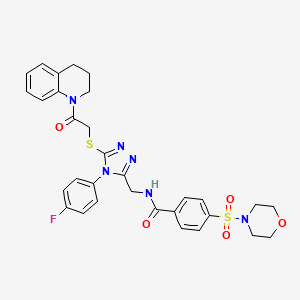
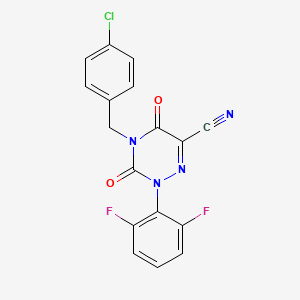
![N-((1H-benzo[d]imidazol-2-yl)methyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B2985572.png)
![N-(4-methylbenzo[d]thiazol-2-yl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide](/img/structure/B2985575.png)

![3-Cyclopropyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine;dihydrochloride](/img/structure/B2985578.png)
![N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]propanamide](/img/structure/B2985580.png)